1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

Catalog No.
S12991211
CAS No.
M.F
C17H16O2
M. Wt
252.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-...

Product Name

1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

IUPAC Name

1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

InChI

InChI=1S/C17H16O2/c1-13-3-5-14(6-4-13)7-12-17(18)15-8-10-16(19-2)11-9-15/h3-12H,1-2H3

InChI Key

QSTYRJCRRHXXQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC

1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, also known as (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, is an organic compound characterized by its α,β-unsaturated carbonyl structure. It has a molecular formula of C17H16O2 and a molecular weight of approximately 252.31 g/mol. This compound exhibits a melting point of around 130 °C and a predicted boiling point of 412.1 °C, with a density of 1.096 g/cm³ at room temperature . The compound is often utilized in organic synthesis as a building block for more complex molecules due to its reactive double bond and carbonyl group.

Typical of α,β-unsaturated carbonyl compounds, including:

  • Nucleophilic Addition: The electrophilic carbon in the carbonyl group can react with nucleophiles.
  • Michael Addition: It can participate in Michael addition reactions, where nucleophiles add to the β-carbon.
  • Aldol Condensation: It may also engage in aldol condensation reactions under suitable conditions.

These reactions make it valuable in synthetic organic chemistry for constructing diverse molecular architectures.

Research indicates that 1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one possesses notable biological activities. It has been studied for its potential as an inhibitor of monoamine oxidase B, an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. In vitro studies have shown that derivatives of this compound can inhibit monoamine oxidase B with varying degrees of potency, suggesting its potential as a therapeutic agent . Additionally, compounds with similar structures have demonstrated anti-inflammatory and anticancer properties, indicating a broader spectrum of biological activity.

The synthesis of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one can be achieved through several methods:

  • Condensation Reactions: One common method involves the condensation of p-tolualdehyde with 4'-methoxyacetophenone under basic conditions. This reaction typically yields the desired chalcone via an aldol-type mechanism .
  • Cross-Coupling Reactions: Another approach includes cross-coupling strategies using suitable catalysts to form the double bond characteristic of α,β-unsaturated compounds.

These methods highlight the versatility in synthesizing this compound and its derivatives.

Due to its unique chemical structure and biological properties, 1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one finds applications in various fields:

  • Pharmaceuticals: It serves as a precursor for synthesizing drugs targeting neurological disorders.
  • Material Science: The compound is utilized in polymer chemistry as a photoinitiator for UV-curable coatings.
  • Organic Synthesis: It acts as a versatile building block for further synthetic transformations leading to more complex organic molecules.

Interaction studies involving 1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one focus on its binding affinity and inhibitory effects on specific enzymes like monoamine oxidase B. Molecular docking studies have been performed to elucidate the binding modes and affinities of this compound and its derivatives, providing insights into their potential therapeutic applications . These studies enhance the understanding of structure-activity relationships critical for drug development.

Several compounds share structural similarities with 1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one. Here are some notable examples:

Compound NameCAS NumberUnique Features
3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one50990-40-4Variation in position of substituents on the double bond
(E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one6552-71-2Different geometric isomer affecting biological activity
trans-4-Methoxy-4'-methylchalconeNot ListedChalcone derivative with potential anti-cancer properties

These compounds exhibit variations in their substituents or geometric configurations, influencing their biological activities and applications. The unique combination of methoxy and methyl groups in 1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one contributes to its distinctive reactivity and biological profile compared to its analogs.

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

252.115029749 g/mol

Monoisotopic Mass

252.115029749 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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